Product packaging for 4-Fluoro-3-hydroxybenzoic acid(Cat. No.:CAS No. 51446-31-2)

4-Fluoro-3-hydroxybenzoic acid

Cat. No.: B1269127
CAS No.: 51446-31-2
M. Wt: 156.11 g/mol
InChI Key: QATKOZUHTGAWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Aromatic Carboxylic Acids in Academic Inquiry

Fluorinated aromatic carboxylic acids are of considerable importance in the fields of medicine, agrochemicals, and materials science. hokudai.ac.jp The introduction of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties. tandfonline.com These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. hokudai.ac.jpresearchgate.net Research into fluorinated carboxylic acids has grown significantly due to the crucial role fluorine plays in medicinal chemistry. researchgate.net They are also investigated as environmentally acceptable alternatives to certain chlorinated compounds and have been utilized as tracers in geothermal and oil recovery applications. nih.gov

Historical Context of 4-Fluoro-3-hydroxybenzoic Acid Research

While early research history for this compound is not extensively documented in readily available literature, its synthesis has been described through various methods. One patented method involves the carboxylation of 4-fluorophenol (B42351). In this process, 4-fluorophenol and potassium hydroxide (B78521) are dissolved in water, and carbon dioxide gas is introduced, followed by the addition of concentrated sulfuric acid and heating to produce 3-hydroxy-4-fluorobenzoic acid. google.com Another synthesis route involves the reaction of 3-fluoro-4-methoxy benzoic acid with concentrated hydrogen bromide solution and acetic acid. prepchem.com The compound is recognized as an important intermediate for producing pharmaceuticals and pesticides. google.com

Structural Features and their Influence on Research Trajectories

The specific arrangement of functional groups in this compound dictates its chemical behavior and research applications. The interplay between the fluorine atom, the hydroxyl group, and the carboxyl group on the aromatic ring creates a molecule with distinct properties.

The substitution of fluorine in benzoic acid derivatives has profound effects on their molecular properties. Fluorine is highly electronegative and has a small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å). tandfonline.com This allows for the replacement of hydrogen with fluorine without a significant increase in molecular size. tandfonline.com This substitution can lead to:

Enhanced Biological Activity: Fluorine can increase the binding affinity of a molecule to protein targets. tandfonline.com

Improved Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to increased metabolic stability in drug candidates. tandfonline.com

Modified Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption and distribution within biological systems. tandfonline.com

The hydroxyl (-OH) and carboxyl (-COOH) groups are primary sites for molecular interactions, significantly influencing the compound's behavior.

Hydrogen Bonding: Both the hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors. This capability is crucial for forming stable intermolecular interactions, such as the cyclic dimers commonly observed in carboxylic acids. scispace.com These interactions are fundamental in molecular self-assembly and crystal engineering. researchgate.netacs.org

Solubility and Polarity: The presence of these polar functional groups enhances the molecule's hydrophilicity and its ability to interact with polar solvents and biological targets like enzymes and receptors. nih.govontosight.ai The carboxyl group, in particular, increases acidity and can release protons, which may disrupt target molecules. researchgate.net

Coordination and Complexation: The carboxyl group can coordinate with metal ions, and its ability to form different coordination states (e.g., monodentate vs. bidentate) is important in applications like surface chemistry and materials science. mdpi.com The hydroxyl group also contributes to these interactions, influencing the formation of molecular salts and cocrystals. acs.org

Role of Fluorine Substitution in Benzoic Acid Derivatives

Overview of Key Research Domains for this compound

Research involving this compound is primarily focused on its use as a versatile chemical intermediate. Its trifunctional nature makes it a valuable starting material for the synthesis of more elaborate molecules. Key research areas include:

Medicinal Chemistry: The compound serves as a precursor for the synthesis of biologically active molecules. For instance, it has been used as a starting material to create potent inhibitors of enzymes like β-arylsulfotransferase IV. chemicalbook.com It is also a key component in the synthesis of compounds like Robalzotan, a potential therapeutic agent. drugfuture.com

Organic Synthesis: It is employed as a building block in multi-step organic syntheses. For example, it can be reacted with coupling agents like HBTU to form amides, linking it to other molecular scaffolds to create complex structures. chemicalbook.comsigmaaldrich.com

Materials Science: While less direct, fluorinated benzoic acids, in general, are explored for their potential in creating new materials with specific properties, such as enhanced hydrophobicity on surfaces. researchgate.netmdpi.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 51446-31-2 sigmaaldrich.com
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol
Melting Point 214-218 °C sigmaaldrich.com
Appearance Solid sigmaaldrich.com
SMILES OC(=O)c1ccc(F)c(O)c1 sigmaaldrich.com

| InChI Key | QATKOZUHTGAWMG-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
3-hydroxy-4-fluorobenzoic acid
4-fluorophenol
3-fluoro-4-methoxy benzoic acid
Robalzotan
Carbon dioxide
Potassium hydroxide
Sulfuric acid
Hydrogen bromide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FO3 B1269127 4-Fluoro-3-hydroxybenzoic acid CAS No. 51446-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATKOZUHTGAWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343978
Record name 4-Fluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51446-31-2
Record name 4-Fluoro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 4 Fluoro 3 Hydroxybenzoic Acid and Its Precursors

De Novo Synthesis Approaches to 4-Fluoro-3-hydroxybenzoic Acid

The creation of this compound from basic chemical building blocks involves several strategic pathways, primarily utilizing commercially available fluorinated precursors.

Synthesis from 4-Fluorophenol (B42351) Precursors

A primary and direct route to this compound involves the carboxylation of 4-fluorophenol. This method is an adaptation of the Kolbe-Schmitt reaction, a well-established industrial process for synthesizing hydroxy aromatic acids. wikipedia.orgbyjus.com In this reaction, a phenoxide is generated and then subjected to electrophilic substitution with carbon dioxide, a weak electrophile. byjus.comdoubtnut.com

One patented method describes the reaction of 4-fluorophenol with potassium hydroxide (B78521) in water. google.com The mixture is heated to between 40-60°C, and carbon dioxide gas is introduced over a period of two hours. google.com Following the carboxylation step, the intermediate is treated with concentrated sulfuric acid and refluxed for four hours to yield this compound. google.comvulcanchem.com This process has a reported yield of approximately 73%. google.com

An alternative, though less direct, method starting from 4-fluorophenol involves sulfonation. In this two-step process, 4-fluorophenol is first refluxed with sulfur trioxide. The resulting product is then treated with aqueous potassium hydroxide and sodium sulfite (B76179) to produce the final acid.

Table 1: Synthesis of this compound from 4-Fluorophenol

MethodPrecursorReagentsConditionsYieldSource(s)
Carboxylation4-Fluorophenol1. KOH, CO₂2. H₂SO₄1. 40-60°C, 2h2. 110-120°C, 4h reflux~73% google.comvulcanchem.com
Sulfonation4-Fluorophenol1. SO₃2. KOH, Na₂SO₃1. Reflux2. Not specifiedNot specified

Alternative Synthetic Routes and Methodological Innovations

Beyond direct synthesis from 4-fluorophenol, other routes have been developed. One notable method begins with fluorobenzene (B45895). vulcanchem.com In this approach, fluorobenzene is first converted to 4-fluorophenol through treatment with dilute sulfuric acid and sodium sulfite, followed by the introduction of sulfur dioxide gas. vulcanchem.com The resulting 4-fluorophenol is then carboxylated as previously described to produce this compound. vulcanchem.com

Another innovative approach involves the anaerobic transformation of phenol (B47542) analogues by microbial consortia. nih.gov While not a direct synthesis of the target molecule, studies on fluorophenol metabolism have shown that 2-fluorophenol (B130384) and 3-fluorophenol (B1196323) can be carboxylated by anaerobic microorganisms to form fluorobenzoic acids. nih.gov Specifically, the carboxyl group is introduced at the para position relative to the hydroxyl group. nih.gov However, 4-fluorophenol was not transformed under these conditions, indicating the specific regioselectivity of the enzymatic process. nih.gov This biological pathway, which proceeds via phosphorylation to a phenylphosphate intermediate before carboxylation, highlights potential future avenues for biocatalytic synthesis. nih.gov

Targeted Synthesis of Analogs and Isomers for Comparative Research

The synthesis of isomers and analogs of this compound is crucial for structure-activity relationship studies and for developing new molecules with specific properties.

Isomeric Fluorohydroxybenzoic Acid Syntheses (e.g., 3-Fluoro-4-hydroxybenzoic Acid)

The synthesis of 3-Fluoro-4-hydroxybenzoic acid, an isomer of the title compound, is well-documented. A common route involves the demethylation of 3-fluoro-4-methoxybenzoic acid. chemicalbook.com In one procedure, 3-fluoro-4-methoxybenzoic acid is heated under reflux with a mixture of concentrated hydrobromic acid and glacial acetic acid. prepchem.comprepchem.com After an extended period of heating (overnight or up to 34 hours), the product precipitates and can be purified by recrystallization from water, yielding 3-fluoro-4-hydroxybenzoic acid with a reported yield of 86%. prepchem.comprepchem.com

Another important isomer, 2-Fluoro-4-hydroxybenzoic acid, can be synthesized from 2,4-difluorobenzoic acid. chemicalbook.comossila.com The reaction is carried out by heating 2,4-difluorobenzoic acid with sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at 130°C for approximately 8 hours. chemicalbook.com This process results in a high yield of 90%. chemicalbook.com

Table 2: Synthesis of Isomeric Fluorohydroxybenzoic Acids

Target CompoundStarting MaterialReagentsConditionsYieldSource(s)
3-Fluoro-4-hydroxybenzoic acid3-Fluoro-4-methoxybenzoic acidHBr, Acetic AcidReflux, 34h86% prepchem.com
2-Fluoro-4-hydroxybenzoic acid2,4-Difluorobenzoic acidNaOH, DMSO130°C, 8h90% chemicalbook.com

Synthesis of Dihalo- and Other Substituted Benzoic Acids

The synthesis of benzoic acids with multiple halogen substituents is important for creating intermediates for various applications, including antibacterial agents. google.com For example, 3-amino-2,4-dihalo-5-fluoro-benzoic acids can be prepared by the reduction of 2,4-dihalo-5-fluoro-3-nitro-benzoic acids. google.com

A specific example is the synthesis of 3,5-dibromo-4-fluorobenzoic acid. researchgate.net This synthesis involves intermediates such as 3,5-dibromo-4-toluenediazonium fluoborate and 3,5-dibromo-4-fluorotoluene. researchgate.net Similarly, the preparation of 3-bromo-2,4-dichloro-5-fluorobenzoic acid has been described, which can be converted to its acid chloride using thionyl chloride before further reactions. google.com The oxidation of halogenated toluenes is another common strategy. For instance, 2-chloro-4-fluorotoluene (B151448) can be oxidized to 2-chloro-4-fluorobenzoic acid using air or oxygen in the presence of a cobalt acetate (B1210297) catalyst in acetic acid at elevated temperatures. google.com

Green Chemistry and Sustainable Synthetic Strategies for this compound Production

Traditional methods for producing fluorinated compounds often rely on harsh chemicals and conditions that are environmentally costly. renewable-carbon.eu Consequently, there is a significant drive toward developing greener and more sustainable synthetic strategies.

One of the most promising frontiers is the use of biocatalysis and metabolic engineering. The EU-funded SinFonia project, for example, aims to engineer the bacterium Pseudomonas putida to produce fluorinated compounds. renewable-carbon.eu This approach circumvents traditional chemical synthesis by using enzymes that can form carbon-fluorine bonds in a controlled, bio-based manner. renewable-carbon.eu Similarly, researchers have developed a multi-enzyme cascade in Escherichia coli to synthesize 4-hydroxybenzoic acid from bio-based L-tyrosine, demonstrating the potential of CoA-free biocatalysis for producing aromatic acids from renewable feedstocks. researchgate.net

Another key area of green chemistry is the reduction or elimination of hazardous solvents. Microwave-assisted synthesis has been shown to be a rapid and efficient alternative to conventional heating. chemmethod.comchemmethod.com For example, the synthesis of 4-hydroxybenzohydrazide from ethyl p-hydroxybenzoate and hydrazine (B178648) hydrate (B1144303) was achieved in just 3 minutes using a microwave with a 93% yield, compared to 2 hours of refluxing in ethanol (B145695) for a 65% yield. chemmethod.comchemmethod.com

Mechanochemistry, or solid-state synthesis, represents another significant advance. rsc.org A solid-state protocol for the nucleophilic aromatic fluorination (SNAF) of N-heteroaryl halides has been developed using potassium fluoride (B91410). rsc.org This method avoids the need for toxic, high-boiling point solvents like DMSO and is substantially more environmentally friendly, as quantified by a much lower E-factor (a measure of waste produced). rsc.org While this specific protocol was not applied to this compound, it demonstrates a powerful green chemistry principle applicable to the synthesis of fluorinated aromatics. rsc.org Furthermore, the use of bio-derived platform chemicals like furfural (B47365) is being explored for the sustainable production of fluorinated compounds. mdpi.com

Chemical Transformations and Derivatization Studies of 4 Fluoro 3 Hydroxybenzoic Acid

Esterification Reactions and Ester Derivative Synthesis

The carboxylic acid moiety of 4-fluoro-3-hydroxybenzoic acid is readily converted into a variety of ester derivatives through several established methods. Esterification is not only crucial for creating new chemical entities but also serves as a common strategy for protecting the carboxylic acid group during subsequent reactions on other parts of the molecule.

One of the most direct methods is Fischer esterification, where the acid is reacted with an alcohol under acidic catalysis. A specific example involves dissolving this compound in methanol (B129727), followed by the dropwise addition of thionyl chloride. Heating this mixture yields the corresponding methyl 4-fluoro-3-hydroxybenzoate. Another approach utilizes trimethyl orthoformate in the presence of a catalytic amount of sulfuric acid to achieve the same transformation.

Alternatively, esterification can be performed under basic conditions. For instance, the reaction of this compound with an alkyl iodide, such as ethyl iodide, in the presence of a base like cesium carbonate in an acetone (B3395972) solvent, effectively yields the ethyl ester. acsgcipr.org This method is particularly useful for introducing more complex alkyl groups. For the synthesis of more elaborate esters, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between this compound and various alcohols, including complex hydroxy esters.

Table 1: Selected Esterification Reactions of this compound

Ester Product Reagents Conditions
Methyl 4-fluoro-3-hydroxybenzoate Methanol, Thionyl Chloride Cooled to 0°C, then heated to 70°C.
Methyl 4-fluoro-3-hydroxybenzoate Trimethyl orthoformate, Sulfuric acid N/A
Ethyl 4-fluoro-3-hydroxybenzoate Ethyl iodide, Cesium carbonate Acetone, 23°C. acsgcipr.org

Amidation and Peptide Coupling Reactions

The synthesis of amides from this compound is a key transformation for introducing nitrogen-containing functional groups and for integrating this scaffold into peptide-like structures. These reactions typically proceed through two primary pathways: activation of the carboxylic acid with a coupling agent, or conversion to an acyl chloride followed by reaction with an amine.

Modern peptide coupling agents provide a mild and efficient route to amide bond formation. Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are highly effective. In a typical procedure, this compound is reacted with an amine, for example, an aminopurine derivative, in the presence of HBTU and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). google.comsigmaaldrich.com This method is widely used for creating libraries of bioactive compounds. google.com

The more traditional two-step method involves first converting the carboxylic acid to the more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluoro-3-hydroxybenzoyl chloride can then be reacted with a wide range of primary or secondary amines, or even ammonia, to furnish the desired amide.

Table 2: Amidation Reactions of this compound

Amine Substrate Activating Agent/Reagent Amide Product
6-((2-Ammonium trifluoroacetate)ethylamino)purine HBTU, DIPEA 6-(2-(N-4-Fluoro-3-hydroxybenzoylamino)ethylamino)purine google.comsigmaaldrich.com
N-Boc-1,12-diaminododecane HBTU, DIPEA 12-N-Boc-1-N-(4-fluoro-3-hydroxybenzoyl)diaminododecane
Ammonia Thionyl Chloride (followed by NH₃) 4-Fluoro-3-hydroxybenzamide

Etherification and Alkylation Studies

The phenolic hydroxyl group of this compound (or its ester derivatives) is amenable to etherification, a key reaction for modifying the compound's steric and electronic profile. The Williamson ether synthesis is the most common method employed for this transformation.

In this reaction, the hydroxyl group is first deprotonated by a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. For instance, reacting methyl 4-fluoro-3-hydroxybenzoate with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone yields the corresponding propargyl ether. A similar alkylation can be achieved using benzyl (B1604629) bromide with K₂CO₃ and catalytic sodium iodide to produce the benzyl ether derivative. nih.gov These reactions demonstrate the selective O-alkylation of the hydroxyl group, which is often performed after the carboxylic acid has been protected as an ester to prevent unwanted side reactions.

General procedures for the etherification of hydroxybenzoic acids often utilize a biphasic system with a base like sodium hydroxide (B78521) and an excess of the alkyl halide, carried out at elevated temperatures and pressures to ensure good conversion. bldpharm.com

Oxidation and Reduction Reactions of the Carboxylic Acid Moiety

While the aromatic ring can undergo oxidative reactions, the carboxylic acid moiety itself is at its highest oxidation state and is resistant to further oxidation under standard conditions. However, it can be readily reduced to the corresponding primary alcohol, (4-fluoro-3-hydroxyphenyl)methanol.

This reduction requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemca.in The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide complex. quora.comadichemistry.com

Another class of reagents capable of this reduction are borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). acsgcipr.org These reagents are also effective for converting carboxylic acids to primary alcohols and can sometimes offer better functional group tolerance compared to LiAlH₄. acsgcipr.org The resulting product, (4-fluoro-3-hydroxyphenyl)methanol, is itself a valuable intermediate for further synthesis. nih.gov

Cross-Coupling Methodologies for Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and constructing complex biaryl and other elaborate molecular architectures. fishersci.eslibretexts.org this compound serves as an excellent platform for these reactions, provided it is first converted into a suitable derivative.

For a Suzuki coupling, one reaction partner is typically an organoboron compound (like a boronic acid or its ester), and the other is an organic halide or triflate. libretexts.orgrsc.org To utilize this compound as the halide partner, a halogen atom (typically bromine or iodine) must be introduced onto the aromatic ring. For example, 2-bromo-4-fluoro-3-hydroxybenzoic acid is a known derivative that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. evitachem.com

Conversely, this compound can be converted into its corresponding boronic acid derivative, B-(4-fluoro-3-hydroxyphenyl)boronic acid. This compound can then be coupled with various aryl or heteroaryl halides. A typical Suzuki-Miyaura reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (such as K₂CO₃, K₃PO₄, or Na₂CO₃), and a solvent system, often a mixture of an organic solvent and water. libretexts.orgnih.gov The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Functional Group Interconversions and Novel Derivative Generation

The true synthetic utility of this compound is realized through multi-step sequences involving various functional group interconversions (FGIs). These transformations allow for the strategic manipulation of the molecule to build highly complex and novel derivatives.

A key FGI is the conversion of the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group by reacting it with triflic anhydride. nih.gov The triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, providing an alternative to aryl halides.

Complex synthetic pathways often begin with this compound and involve a cascade of reactions. For example, a synthesis might start with esterification and etherification, followed by a Claisen rearrangement to build a new ring, hydrolysis, amidation, nitration of the aromatic ring, and finally, selective reduction of both a double bond and the newly introduced nitro group to an amine. This demonstrates how a sequence of FGIs can generate intricate heterocyclic systems from a simple starting material.

Other important FGIs include the Sandmeyer reaction, where an amino group (which can be introduced via nitration and subsequent reduction) is converted into a halide (Br, Cl) or a nitrile (-CN), providing further handles for diversification. nih.govrsc.org These interconversions, which transform one functional group into another, are fundamental to leveraging the full potential of this compound as a versatile starting material in medicinal and materials chemistry.

Table of Mentioned Compounds

Compound Name
This compound
(4-fluoro-3-hydroxyphenyl)methanol
2-Bromo-4-fluoro-3-hydroxybenzoic acid
2-bromo-4-fluoro-3-hydroxybenzoic acid
4-Fluoro-3-hydroxybenzamide
4-Fluoro-3-hydroxybenzoyl chloride
6-(2-(N-4-Fluoro-3-hydroxybenzoylamino)ethylamino)purine
12-N-Boc-1-N-(4-fluoro-3-hydroxybenzoyl)diaminododecane
B-(4-fluoro-3-hydroxyphenyl)boronic acid
Benzyl bromide
Borane-tetrahydrofuran (BH₃·THF)
Cesium carbonate
Diisopropylethylamine (DIPEA)
Ethyl iodide
Lithium aluminum hydride (LiAlH₄)
Methyl 4-fluoro-3-hydroxybenzoate
N,N'-Dicyclohexylcarbodiimide (DCC)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
Oxalyl chloride
Palladium acetate (B1210297) (Pd(OAc)₂)
Potassium carbonate
Potassium phosphate (B84403) (K₃PO₄)
Propargyl bromide
Sodium borohydride (NaBH₄)
Sodium hydroxide
Sodium iodide
Sulfuric acid
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Thionyl chloride
Triflic anhydride

Biological Activities and Mechanistic Investigations of 4 Fluoro 3 Hydroxybenzoic Acid Derivatives

Research on Enzyme Inhibition Mechanisms

Inhibition of β-Arylsulfotransferase IV (β-AST-IV)

4-Fluoro-3-hydroxybenzoic acid serves as a key starting material in the synthesis of potent inhibitors targeting β-arylsulfotransferase IV (β-AST-IV). chemicalbook.comsigmaaldrich.com Sulfotransferases (STs) are a class of enzymes crucial for various biological processes, including detoxification, hormone regulation, and drug metabolism. researchgate.net β-AST-IV, a member of the sulfotransferase family, is involved in the sulfonation of a variety of phenolic and benzylic compounds.

Derivatives of this compound have been synthesized and shown to be effective inhibitors of β-AST-IV. chemicalbook.com These synthetic processes typically involve reacting this compound with other molecules to create more complex structures that can interact with the enzyme's active site. chemicalbook.com For instance, it is used to create compounds like 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine and 6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine. chemicalbook.com These derivatives are designed to bind to the enzyme, thereby blocking its normal function.

Exploration of Other Relevant Enzyme Systems

Beyond its role in generating β-AST-IV inhibitors, derivatives of hydroxybenzoic acids are being explored for their effects on other enzyme systems. For example, some hydroxybenzoic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. acs.org Specifically, certain structural analogs of phenylpropionic and arylacetic acids have demonstrated time-dependent, functionally irreversible inhibition of COX activity. acs.org

Additionally, research has identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and potentially a target for cancer therapy. nih.gov The inhibitory activity of these compounds is often dependent on the specific arrangement of functional groups on the benzoic acid scaffold. nih.gov The hydroxyl and carboxylic acid groups are frequently essential for maintaining inhibitory activity against these enzymes. nih.gov

Interactions with Biomolecules and Biological Targets

Protein Binding Studies, e.g., Human Serum Albumin (HSA)

The interaction of hydroxybenzoic acid derivatives with proteins, particularly human serum albumin (HSA), is a significant area of study as it influences their distribution and biological activity. nih.gov HSA is the most abundant protein in blood plasma and plays a crucial role in transporting various endogenous and exogenous compounds. nih.govnih.gov

Studies on the binding of 4-hydroxybenzoic acid (4-HBA) and its analogs to HSA have been conducted using techniques like fluorescence quenching. nih.govnih.govresearchgate.net These studies have shown that hydroxybenzoic acids can interact with HSA, leading to a decrease in the protein's intrinsic fluorescence. nih.gov The binding mechanism can be either static or dynamic, depending on the specific derivative. nih.govnih.govresearchgate.net For 4-HBA, the interaction is often a static quenching process, suggesting the formation of a ground-state complex with HSA. nih.govnih.govresearchgate.net Thermodynamic data indicate that these interactions are spontaneous and primarily driven by hydrogen bonds and van der Waals forces. nih.govnih.govresearchgate.net

Parameter HSA-4-HBA Interaction HSA-Vanillic Acid Interaction
Quenching Mechanism StaticDynamic
Primary Driving Forces Hydrogen Bonds, Van der Waals ForcesHydrogen Bonds, Van der Waals Forces

This table summarizes the key findings from protein binding studies of 4-hydroxybenzoic acid and vanillic acid with human serum albumin.

Receptor Ligand Interactions

The interaction of this compound derivatives with specific biological receptors is a growing area of research. The presence of hydroxyl and halogen groups on the benzoic acid structure allows for various types of interactions, including hydrogen bonding and halogen bonding, which can modulate the activity of enzymes and receptors. While direct studies on this compound as a receptor ligand are not extensively detailed in the provided results, the principles of its interactions with biomolecules suggest its potential to bind to specific receptor sites. The electron-withdrawing effects of the fluorine atom and the acidity of the hydroxyl group create distinct electronic and steric properties that can influence binding affinity and specificity.

Anti-Proliferative and Cytotoxic Activity in Disease Models

Derivatives of hydroxybenzoic acid have demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines. nih.gov For instance, gallic acid and its congeners, including this compound, have been assessed for their cytotoxic activity against ovarian cancer cell lines. nih.gov

In one study, the anti-cancer potential of several hydroxybenzoic acid derivatives was evaluated on both cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) ovarian cancer cells. nih.gov The results indicated that these compounds could decrease cell viability in a concentration-dependent manner. nih.gov Similarly, 4-hydroxybenzoic acid derivatives have been shown to arrest cell cycle progression and induce programmed cell death in leukemia cells. nih.gov

Investigations in Leukemia Cell Lines

Research into the direct effects of this compound on leukemia cell lines is limited; however, studies on closely related hydroxybenzoic acid derivatives provide significant insights into their potential anti-leukemic activities. Derivatives of 4-Hydroxybenzoic acid have been investigated for their effects on human K-562 leukemia cells. waocp.org These compounds were found to decrease cell proliferation by approximately 20-40% at a 100 µM concentration after 24 hours of treatment. waocp.org

Further studies on 4-hydroxybenzoic acid (4-HBA) and 4-hydroxy-3-methoxybenzoic acid (vanillic acid) demonstrated that they decrease the viability of both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells in a manner dependent on dose and time. nih.gov While these studies establish an anti-proliferative effect, the precise mechanisms of cell death prompted calls for future investigation. nih.gov Another related compound, 3,4-dihydroxybenzoic acid (DHBA), has also been identified as a potent inhibitor of cancer cell growth. tandfonline.com

Activity of Benzoic Acid Derivatives in Leukemia Cell Lines

Compound/Derivative ClassCell Line(s)Observed EffectReference
4-Hydroxybenzoic acid derivativesHuman K-562Decreased cell proliferation by 20-40% at 100 µM. waocp.org
4-Hydroxybenzoic acid (4-HBA)K562 and K562/DoxDose- and time-dependent decrease in cell viability. nih.gov
4-hydroxy-3-methoxybenzoic acid (Vanillic acid)K562 and K562/DoxDose- and time-dependent decrease in cell viability. nih.gov
3,4-dihydroxybenzoic acid (DHBA)HCT-116, HCT-15Inhibited cancer cell growth through induction of ROS and apoptosis. tandfonline.com

Proposed Cell Death Mechanisms

The mechanisms by which benzoic acid derivatives induce cell death in leukemia have been explored, primarily pointing towards the induction of programmed cell death, or apoptosis. Derivatives of 4-Hydroxybenzoic acid are proposed to trigger programmed cell death in leukemia cells by increasing protein acetylation levels and arresting the cell cycle progression. waocp.org The induction of apoptosis is a common pathway for various related compounds. For instance, studies on remoxipride (B1679305) metabolites, which include catechol structures similar to hydroxybenzoic acids, showed that apoptosis in HL-60 leukemia cells was accompanied by the activation of caspases-9 and -3. researchgate.net

Research on 3,4-dihydroxybenzoic acid (DHBA) has shown that it inhibits cancer cell growth by inducing reactive oxygen species (ROS) and cellular apoptosis mediated by Caspase-3. tandfonline.com Furthermore, DHBA was found to arrest cells in the S and G2/M phases of the cell cycle and increase the sub-G0-G1 cell population, which is indicative of apoptosis. tandfonline.com While the specific mechanisms for this compound are not fully elucidated, the evidence from structurally similar compounds suggests that its anticancer activity likely involves the activation of apoptotic pathways and interference with the cell cycle. waocp.orgtandfonline.com The general apoptotic pathway in many leukemias is known to be altered or blocked, making the identification of compounds that can reactivate these cell death pathways a key research goal. mdpi.com

Broad-Spectrum Pharmacological Potential of Fluorinated Benzoic Acids

The inclusion of fluorine atoms into the structure of benzoic acid can significantly modify its biological properties, leading to a wide range of pharmacological activities. ontosight.aiuc.pt Fluorinated benzoic acids and their derivatives have been investigated for numerous therapeutic applications. ontosight.ai

Anti-inflammatory Properties

Fluorinated benzoic acids are a recognized class of compounds with significant anti-inflammatory potential. For example, 4-Fluoro-2-(phenylamino)benzoic acid is an anthranilic acid derivative; this group represents a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs) used to treat various inflammatory conditions. iucr.org Similarly, 3-Fluoro-2-hydroxybenzoic acid, also known as 3-fluorosalicylic acid, is noted for its anti-inflammatory properties. ontosight.ai

Research has shown that specific fluorinated derivatives can be effective in animal models of inflammation. One study demonstrated that 6-Fluoro-2-phenylbenzoic acid resulted in a significant reduction of edema in animal models, highlighting its potential as an NSAID alternative. The mechanism of action for some of these compounds involves the inhibition of key inflammatory pathways. Fluorinated benzofuran (B130515) derivatives, for instance, have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2). nih.gov

Antimicrobial and Antifungal Research

Fluorobenzoic acid derivatives have demonstrated notable antimicrobial and antifungal activities. ontosight.ai The introduction of fluorine can enhance the biological activity of these compounds compared to their non-fluorinated counterparts. ontosight.ai

Studies on newly synthesized fluorinated compounds have confirmed this potential. For example, fluorinated phthalides derived from 2-(4-fluorobenzoyl)benzoic acid showed in vitro antibacterial and antifungal activity against several human pathogenic microbes. tandfonline.comresearchgate.net In another study, amides synthesized from para-, meta-, and ortho-fluorobenzoyl chlorides displayed pronounced antibacterial activity against both gram-positive and gram-negative test strains. chemjournal.kz Specifically, certain derivatives showed moderate activity against Staphylococcus aureus and Bacillus subtilis. chemjournal.kz Furthermore, a 4-fluoro derivative of a synthesized 1,2,4-triazole (B32235) demonstrated antifungal effects against Microsporum gypseum that were superior to the standard drug ketoconazole, as well as strong antibacterial action against Staphylococcus aureus. nih.gov

Antimicrobial Activity of Selected Fluorinated Benzoic Acid Derivatives

Compound ClassTarget OrganismsObserved ActivityReference
Fluorinated PhthalidesHuman pathogenic bacteria and fungiExhibited antibacterial and antifungal activity. tandfonline.comresearchgate.net
Fluorobenzoic Acid AmidesGram-positive and gram-negative bacteria (e.g., S. aureus, B. subtilis, E. coli)Pronounced and moderate antibacterial activity. chemjournal.kz
4-Fluoro Triazole DerivativeMicrosporum gypseum (fungus), Staphylococcus aureus (bacterium)Superior antifungal and strong antibacterial activity. nih.gov

Antioxidant Activities

The antioxidant properties of benzoic acid derivatives are strongly influenced by their chemical structure, particularly the substitution pattern on the aromatic ring. antiox.orgnih.gov The position of hydroxyl groups relative to the carboxylate group is a critical determinant of antioxidant capacity. antiox.org Studies show that monohydroxybenzoic derivatives with hydroxyl groups in the ortho and para positions exhibit the best antioxidant properties against superoxide (B77818) radicals. antiox.org

The structure of compounds like 2-(4-Fluorophenyl)-4-hydroxybenzoic acid suggests potential antioxidant activity, attributed to the ability to scavenge free radicals. The inclusion of halogen atoms can also modulate this activity. In a study of berberine (B55584) derivatives, modification of a benzoic acid ring with halogen elements at the para-position led to an enhanced antioxidant effect. rsc.org The antioxidant activity of benzoic and cinnamic acid derivatives has been systematically compared, with results indicating that the kind of aromatic substitution significantly impacts their ability to quench peroxyl radicals. nih.gov

Other Investigated Biological Effects (e.g., Antialgal, Antiviral)

Beyond the more commonly studied effects, fluorinated benzoic acids and related compounds have been explored for other biological activities, including antiviral and antialgal effects.

Antiviral Research: The incorporation of fluorine is a known strategy in the development of antiviral drugs, as it can enhance metabolic stability and receptor binding. mdpi.com Research has identified specific benzoic acid derivatives with potent antiviral capabilities. A derivative named NC-5 was found to possess significant antiviral activity against influenza A virus, including strains resistant to the common drug oseltamivir. nih.gov The compound was effective against H1N1 and H3N2 subtypes, with an EC50 of 33.6 µM for H1N1. nih.gov Other research has noted that compounds such as 3, 4, 5-trimethoxy benzoic acid have been used in the treatment of viral infections like hepatitis B. globalresearchonline.net

Antialgal Properties: Certain hydroxybenzoic acid derivatives have been shown to possess antialgal properties. The position of the hydroxyl group on the benzoic acid ring influences this activity, with the observed order of effect being: m-hydroxybenzoic acid > o-hydroxybenzoic acid > p-hydroxybenzoic acid. globalresearchonline.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies investigate how modifications to the phenyl ring, the carboxylic acid group, and the hydroxyl group, as well as the introduction of various substituents, impact their efficacy against specific biological targets. These studies are essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Key areas of investigation in the SAR of this compound analogs include the positioning of the fluorine atom, the nature of other substituents on the aromatic ring, and the modification of the carboxyl and hydroxyl groups. The electronic and steric effects of these modifications play a crucial role in the interaction of the molecules with their target enzymes or receptors.

Inhibition of Aromatase and Steroid Sulfatase

Derivatives of fluorinated and hydroxylated benzoic acids have been explored as inhibitors of enzymes involved in hormone-dependent cancers, such as aromatase and steroid sulfatase (STS). An extensive SAR study on dual aromatase-sulfatase inhibitors provided significant findings regarding the influence of halogen placement on a phenyl sulfamate (B1201201) scaffold. nih.gov While the core was not strictly this compound, the study systematically evaluated the impact of fluorine substitution patterns.

Relocating a halogen atom from the ortho to the meta position relative to the sulfamate group was found to decrease the ability to inhibit aromatase. nih.gov For instance, the meta-fluoro derivative (Compound 11 ) showed a higher IC₅₀ value (lower potency) for aromatase compared to its ortho-fluoro counterpart (Compound 3 ). nih.gov However, this positional change did not significantly affect STS inhibitory activity. nih.gov

Further modifications, such as the introduction of a second fluorine atom, led to a significant improvement in aromatase inhibition. A difluorinated analog with fluorine atoms at both meta positions (Compound 12 ) was substantially more potent than the mono-meta-fluoro derivative. nih.gov An analog with ortho and meta fluorine substitution (Compound 13 ) showed potent dual inhibitory activity similar to the ortho-fluoro parent compound. nih.gov

Table 1: SAR Data for Fluorinated Aromatase and STS Inhibitors nih.gov
CompoundSubstitution PatternAromatase IC₅₀ (nM)STS IC₅₀ (nM)
Compound 3o-Fluoro1240
Compound 11m-Fluoro3921
Compound 12m,m'-Difluoro1.339
Compound 13o,m-Difluoro748

Antimycobacterial Activity

In the development of new treatments for tuberculosis, analogs of para-aminosalicylic acid (PAS) have been synthesized to improve efficacy and metabolic stability. SAR studies on fluorinated PAS analogs revealed that the position of the fluorine atom is critical for retaining antimycobacterial activity. nih.gov Three regioisomeric mono-fluoro-PAS analogs were prepared, with fluorine at the 3-, 5-, and 6-positions to electronically deactivate the para-amino group. nih.gov

The study discovered that while the 5-fluoro-PAS analog (Compound 11 in the study) retained useful activity against M. tuberculosis, the 3-fluoro and 6-fluoro-PAS analogs were microbiologically inactive. nih.gov This highlights a strict positional requirement for the fluorine substituent to maintain the desired biological effect in this scaffold. Although these compounds are derivatives of 4-amino-2-hydroxybenzoic acid, the findings on fluorine substitution provide valuable parallel insights for related fluorinated hydroxybenzoic acid structures.

Table 2: SAR Data for Fluorinated para-Aminosalicylic Acid (PAS) Analogs nih.gov
CompoundFluorine PositionAntimycobacterial Activity (MIC)
5-fluoro-PAS5-Fluoro8 µM
3-fluoro-PAS3-FluoroInactive
6-fluoro-PAS6-FluoroInactive

Inhibition of Other Enzymes

The 4-fluoro-3-hydroxybenzoyl moiety has been incorporated into inhibitors of other enzymes. For example, this compound can serve as a starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). chemicalbook.com Derivatives such as purine-based compounds connected via different linker chains have been synthesized, suggesting that the nature and length of the linker are important SAR parameters. chemicalbook.com

In a separate study focused on 12-lipoxygenase (12-LOX) inhibitors, researchers investigated modifications to a 2-hydroxy-3-methoxybenzyl scaffold. They found that replacing the 3-methoxy group with a 3-fluoro substituent resulted in a compound (IC₅₀ = 19 µM) that was about four times less active than the corresponding 3-chloro analog (IC₅₀ = 6.2 µM). nih.gov This indicates that in this particular scaffold, fluorine is not the optimal halogen for maximizing inhibitory potency at the 3-position. nih.gov

Environmental Fate, Degradation Pathways, and Bioremediation Research

Microbial Degradation of 4-Fluoro-3-hydroxybenzoic Acid

Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. researchgate.net The degradation of halogenated aromatics is a key process in the detoxification of contaminated environments. While the C-F bond is the strongest single bond in organic chemistry, making microbial degradation challenging, various microorganisms have demonstrated the ability to transform and even mineralize fluoroaromatic compounds. nih.govresearchgate.net

Research has identified this compound as a key metabolite in the bacterial degradation of fluorinated pyrethroids like β-cyfluthrin. nih.govmdpi.com A strain of Bacillus sp., designated MFK14, isolated from a garden soil microbial consortium, has been shown to effectively degrade β-cyfluthrin, with this compound (identified as metabolite M8) appearing in the degradation pathway. mdpi.com

The degradation process begins with the hydrolysis of the parent pyrethroid, leading to the formation of several intermediates, including this compound. nih.govmdpi.com The Bacillus sp. MFK14 strain does not let this metabolite accumulate but further transforms it. The proposed pathway involves an initial oxidative decarboxylation and subsequent defluorination. Specifically, this compound (M8) is converted to 4-fluorobenzene-1,3-diol (M3), which then undergoes defluorination to form hydroxyquinol (M5). nih.govmdpi.com This defluorination step is critical for detoxification, as it removes the recalcitrant fluorine atom from the aromatic ring. The resulting hydroxyquinol can then enter central metabolic pathways after ring cleavage. mdpi.com

Table 1: Key Metabolites in the Bacterial Degradation of β-Cyfluthrin via this compound by Bacillus sp. MFK14

Metabolite ID Compound Name Role in Pathway
M8 This compound Initial aromatic intermediate from pyrethroid hydrolysis.
M3 4-Fluorobenzene-1,3-diol Product of oxidative decarboxylation of M8.
M5 Hydroxyquinol Product of defluorination of M3; enters ring cleavage pathway.
M6 4-Hydroxy-6-oxohexa-2,4-dienoic acid Product of ring cleavage of M5.

Data sourced from studies on β-cyfluthrin degradation. nih.govmdpi.com

The role of fungi in the degradation of fluorinated aromatic compounds is also an area of active research. Fungi such as Aspergillus niger, Cunninghamella elegans, and Fusarium proliferatum are known to degrade pyrethroid residues. mdpi.com While specific studies focusing exclusively on the fungal metabolism of this compound are limited, the enzymatic machinery found in fungi suggests a strong potential for its transformation. Fungi utilize powerful oxidative enzymes, including cytochrome P450 monooxygenases, to attack a wide variety of xenobiotics. wur.nlwiley.com For instance, Cunninghamella elegans is a well-studied model for xenobiotic metabolism and has been shown to transform fluorinated biphenyls into various hydroxylated and conjugated products. researchgate.net Research on the fungus Cochliobolus lunatus has demonstrated that its cytochrome P450 system can convert benzoic acid and 3-methoxybenzoic acid into hydroxylated products, showcasing the versatility of these enzymes in transforming substituted benzoic acids. wiley.com Similarly, a cytochrome P450 from Aspergillus niger is responsible for the hydroxylation of benzoate. uniprot.org These findings support the hypothesis that fungi can likely metabolize this compound, probably through hydroxylation, demethylation (if applicable to a precursor), and eventual ring cleavage, similar to pathways observed for other aromatic compounds. wur.nl

Specific enzymes are the catalysts driving the biodegradation of complex molecules like this compound. Cytochrome P450 (CYP) enzymes are particularly crucial in the metabolism of xenobiotics, including fluorinated pesticides. nih.govijpras.com In the bacterial degradation of β-cyfluthrin and λ-cyhalothrin by Bacillus sp. MFK14, inhibition studies confirmed that CYP enzymes are essential for multiple steps of the process. nih.govmdpi.com

These enzymes catalyze oxidative reactions that increase the water solubility of pollutants and initiate their breakdown. mdpi.com The conversion of this compound (M8) to 4-fluorobenzene-1,3-diol (M3) is an oxidative decarboxylation step, a reaction type that can be facilitated by CYPs. nih.govmdpi.com Furthermore, the subsequent defluorination of 4-fluorobenzene-1,3-diol to hydroxyquinol is also potentially catalyzed by CYPs, as has been described for the oxidative defluorination of 4-fluorophenol (B42351). mdpi.com Fungal CYPs also show high activity towards benzoic acid derivatives. For example, the CYP53A15 enzyme from Cochliobolus lunatus, when paired with different cytochrome P450 reductase partners, can produce different hydroxylated products from benzoic acid, highlighting the system's adaptability. wiley.com

Fungal Metabolism and Transformation Processes

Anaerobic and Aerobic Degradation Mechanisms in Environmental Consortia

Microbial degradation of fluorinated aromatics can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-absent) conditions, though the mechanisms differ significantly.

Aerobic degradation typically involves the action of oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it unstable and susceptible to cleavage. ethz.ch For compounds like 4-fluorobenzoate (B1226621), aerobic pathways proceed through dioxygenation to form a fluorinated catechol, followed by ring cleavage. oup.comcabidigitallibrary.org Defluorination often occurs after the ring has been opened. ethz.ch It is likely that this compound would be degraded aerobically through a similar pathway involving initial hydroxylation followed by ring cleavage.

Anaerobic degradation of halogenated compounds is more complex and often slower. Reductive dehalogenation, where the halogen is removed and replaced by a hydrogen atom, is a key mechanism, but it is less common for fluorinated compounds compared to chlorinated or brominated ones. mdpi.comwur.nl However, studies have shown that some fluorobenzoate isomers can be degraded under anaerobic, denitrifying conditions. researchgate.net For instance, stable enrichment cultures have been established that utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate, releasing fluoride (B91410) stoichiometrically. researchgate.net Notably, 3-fluorobenzoate (B1230327) appears to be more recalcitrant under these conditions. researchgate.net In a methanogenic consortium metabolizing m-cresol, the related compound 3-fluoro-4-hydroxybenzoic acid was identified as a transient metabolite, indicating that transformation of such molecules is possible under methanogenic conditions. nih.gov An Aureobacterium sp. has been found to degrade 4-fluorobenzoate anaerobically via an initial dehalogenation step that forms 4-hydroxybenzoate, which is then metabolized. ethz.chasm.org This suggests that under certain anaerobic conditions, a direct attack on the C-F bond of a compound like this compound could be a viable degradation route.

Ecological Impact and Environmental Persistence Studies

The persistence of a chemical in the environment refers to the length of time it remains before being broken down. nih.gov Fluorinated organic compounds are often more persistent than their non-fluorinated counterparts due to the high energy of the C-F bond. nih.gov This persistence can lead to long-term exposure and potential accumulation in soil, water, and biological tissues, raising ecological concerns. mdpi.comacs.org

Applications in Bioremediation Technologies for Fluorinated Compounds

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. The discovery and characterization of microbes that can degrade persistent fluorinated compounds, including intermediates like this compound, are foundational to developing effective bioremediation technologies. nih.govmdpi.com

The isolation of strains like Bacillus sp. MFK14, which can completely degrade fluorinated pyrethroids to less harmful substances, highlights the potential for bioaugmentation, where such specialized microbes are introduced to a contaminated site to enhance degradation rates. mdpi.comnih.gov Understanding the specific enzymes involved, such as cytochrome P450s, opens the door to enzyme-based bioremediation or the engineering of microorganisms with enhanced degradative capabilities. nih.govijpras.com Elucidating the complete metabolic pathways allows for the monitoring of the bioremediation process by tracking the disappearance of the parent compound and the transient appearance and disappearance of intermediates like this compound. mdpi.com This knowledge is critical for designing and optimizing bioreactors and in-situ remediation strategies for soils and water contaminated with fluorinated pesticides and industrial chemicals. frontiersin.orgfrontiersin.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Fluoro-4-hydroxybenzoic acid
2-Fluorobenzoate
3-Fluorobenzoate
4-Fluorobenzoate
4-Fluorobenzene-1,3-diol
4-Fluorophenol
4-Hydroxy-6-oxohexa-2,4-dienoic acid
4-Hydroxybenzoate
Benzoic acid
β-cyfluthrin
Hydroxyquinol
λ-cyhalothrin
m-Cresol

Advanced Analytical and Spectroscopic Methodologies for 4 Fluoro 3 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Fluoro-3-hydroxybenzoic acid and for monitoring its chemical transformations. The presence of hydrogen, carbon, and fluorine atoms allows for a multi-faceted NMR analysis. A ¹H NMR spectrum will be consistent with the structure, confirming the identity of the compound. leyan.com

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated compounds like this compound. nih.govrsc.org The ¹⁹F nucleus offers high sensitivity, 100% natural abundance, and a wide range of chemical shifts, which makes it an ideal spectroscopic probe. rsc.orghuji.ac.il This technique is highly sensitive to the local chemical environment of the fluorine atom, providing valuable information about the electronic structure and substitution pattern of the aromatic ring. huji.ac.il

In complex reaction mixtures, ¹⁹F NMR can distinguish between multiple fluorinated species without the need for prior separation. nih.gov For instance, studies involving the enzymatic hydroxylation of fluorinated hydroxybenzoates have utilized ¹⁹F NMR to track the formation of various products, demonstrating its utility in monitoring reaction pathways and identifying intermediates. nih.gov The large chemical shift dispersion and the strong spin-spin interactions characteristic of ¹⁹F NMR are key advantages in resolving signals from different fluorinated molecules within a mixture. rsc.orgrsc.org

To overcome the complexity arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) scalar couplings, advanced NMR techniques are employed. researchgate.net Heteronuclear experiments such as the Fluorine-Edited Selective TOCSY Acquisition (FESTA) are highly effective. nih.govresearchgate.net FESTA allows for the acquisition of simplified ¹H NMR spectra that display only the signals from protons that are part of the same spin system as a selected ¹⁹F nucleus. researchgate.net This spectral editing capability is invaluable for assigning proton resonances in complex molecules or mixtures. researchgate.net

Further advancements combine FESTA with pure shift methods to produce ultra-high-resolution spectra where each proton environment is represented by a single, fully decoupled signal. researchgate.net Other two-dimensional (2D) NMR experiments, like the ¹H-¹⁹F Heteronuclear Correlation (HETCOR), exploit the long-range ¹H-¹⁹F coupling constants to correlate fluorine atoms with protons multiple bonds away, aiding in the complete structural assignment. rsc.orgrsc.org These sophisticated methods are crucial for the in-depth structural characterization of this compound and its derivatives in complex matrices. rsc.org

¹⁹F NMR for Fluorine-Containing Systems

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating this compound from impurities and quantifying its concentration. leyan.comchemicalbook.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. longdom.orglongdom.org

Developing a robust HPLC method requires optimizing several parameters, including the column, mobile phase composition (e.g., buffer type, pH, and organic modifier ratio), flow rate, and detection wavelength. ekb.eglindenwood.edu For benzoic acid derivatives, a mobile phase often consists of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). longdom.orglindenwood.edu

Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability. longdom.orgekb.eg Validation involves assessing several key parameters: scispace.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. longdom.org This is typically evaluated by analyzing a series of standards over a specified range and demonstrating a high correlation coefficient (r²), often greater than 0.999. longdom.orgwho.int

Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments where a known amount of the analyte is added to a sample matrix. scispace.com Recoveries are typically expected to be within 98-102%. scispace.comwho.int

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the Relative Standard Deviation (%RSD) for a series of measurements, with acceptance criteria usually being less than 2%. longdom.orgwho.int

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. scispace.com It is often established by determining the concentration that yields a signal-to-noise ratio of approximately 3:1. ekb.eg

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com The LOQ is the concentration that typically gives a signal-to-noise ratio of 10:1. ekb.eg

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (r²)≥ 0.999Demonstrates a direct proportionality between detector response and concentration. longdom.orgwho.int
Accuracy (% Recovery)98.0% - 102.0%Measures the closeness of the experimental value to the true value. scispace.com
Precision (%RSD)≤ 2.0%Indicates the repeatability and reproducibility of the method. longdom.orgwho.int
LOD (S/N Ratio)~ 3:1The lowest concentration at which the analyte can be reliably detected. ekb.eg
LOQ (S/N Ratio)~ 10:1The lowest concentration that can be quantified with acceptable precision and accuracy. ekb.eg

Validated HPLC methods are routinely used for purity assessment, as demonstrated in certificates of analysis where the purity of this compound can be reported with high confidence (e.g., 99.56%). leyan.com The ability of HPLC to separate the main compound from closely related impurities, which may arise during synthesis or degradation, is critical for quality control. In research, HPLC is used to analyze complex mixtures, such as those from reaction monitoring or biological samples, allowing for the quantification of the parent compound alongside its metabolites or degradation products. nih.gov

Method Development and Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ)

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Derivatization Strategies

For the analysis of volatile compounds or those that can be made volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it ideal for trace analysis. nih.gov

However, polar and non-volatile compounds like carboxylic acids often require a derivatization step to improve their chromatographic properties. nih.govgcms.cz Derivatization converts the analyte into a more volatile and thermally stable form, enhancing its compatibility with GC analysis. gcms.czjfda-online.com

Common derivatization strategies for carboxylic acids include:

Esterification: This is the most popular method, where the carboxylic acid is converted to an ester (e.g., a methyl ester) using reagents like BF₃ in methanol or diazomethane. nih.govresearchgate.net

Silylation: This involves replacing the active hydrogen of the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group using reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.czmdpi.com Silylated derivatives are generally more volatile and stable. gcms.cz

Acylation: Using fluorinated anhydrides can create derivatives with excellent volatility and detectability. jfda-online.com

A GC-MS method for analyzing fluorobenzoic acids involves solid-phase extraction (SPE) to concentrate the analytes from a sample, followed by derivatization. nih.gov The resulting derivatives are then separated on a GC column and detected by a mass spectrometer. nih.gov The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the derivatized molecule, which is crucial for confirming the identity of trace-level analytes. nih.gov Such methods can achieve very low detection limits, often in the nanogram per liter (ng/L) range, making them suitable for environmental monitoring or other applications requiring ultra-trace determination. nih.gov

Derivatization StrategyCommon Reagent(s)Purpose
EsterificationBF₃/Methanol, DiazomethaneConverts carboxylic acid to a more volatile ester. nih.govresearchgate.net
SilylationBSTFA (bis(trimethylsilyl)trifluoroacetamide)Replaces active hydrogens with TMS groups, increasing volatility and stability. gcms.czmdpi.com
AcylationFluorinated Anhydrides (e.g., TFAA)Forms highly volatile fluoroacyl derivatives, enhancing detection. jfda-online.com

Other Spectroscopic Techniques (e.g., IR, UV-Vis) in Research Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used in the structural elucidation and quantification of organic compounds, including this compound. While detailed research applications focusing specifically on the IR and UV-Vis spectra of this exact compound are not extensively published, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from closely related analogs.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its carboxylic acid, hydroxyl, and fluoro-aromatic moieties.

The O-H stretching of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. libretexts.org The phenolic O-H stretch is expected to be observed as a sharper band around 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp peak typically found in the 1710-1680 cm⁻¹ region. libretexts.org

The aromatic ring itself will produce several signals, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibration for an aryl fluoride (B91410) gives a strong absorption in the 1270-1100 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the 1,2,4-trisubstituted pattern of the molecule.

Due to the lack of a publicly available, specific IR spectrum for this compound, the table below presents typical IR absorption ranges for its key functional groups based on data for analogous compounds like substituted benzoic acids. libretexts.orgrdd.edu.iq

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (very broad)Stretch
Phenolic O-H3500 - 3200 (sharp)Stretch
Aromatic C-H3100 - 3000Stretch
Carboxylic Acid C=O1710 - 1680 (strong, sharp)Stretch
Aromatic C=C1600 - 1450Stretch
C-O1320 - 1210Stretch
C-F1270 - 1100 (strong)Stretch
Aromatic C-H Bending900 - 675Out-of-plane Bending

This table is illustrative and based on general spectroscopic principles and data from analogous compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the benzene ring in this compound. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net The presence of substituents on the benzene ring, such as the hydroxyl and fluoro groups, can cause a shift in the wavelength of maximum absorbance (λmax), known as a bathochromic (red) or hypsochromic (blue) shift. up.ac.za

For substituted benzoic acids, there are generally two main absorption bands originating from π → π* transitions of the aromatic system. researchgate.netup.ac.za The addition of an electron-donating group like a hydroxyl group and an electron-withdrawing, yet ortho-para directing, fluoro group is expected to cause a bathochromic shift of these bands compared to unsubstituted benzoic acid. up.ac.za The exact λmax values are dependent on the solvent used and the pH of the solution, as deprotonation of the carboxylic acid and phenolic hydroxyl groups alters the electronic structure of the molecule. researchgate.net Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often of limited utility. libretexts.org However, the conjugated aromatic system in this compound ensures absorption at higher, more accessible wavelengths.

Compound TypeTypical λmax Range (nm)Transition Type
Substituted Benzoic Acids230 - 250 (Primary Band)π → π
Substituted Benzoic Acids270 - 290 (Secondary Band)π → π

This table provides a general range for substituted benzoic acids; specific values for this compound may vary and are dependent on solvent and pH.

Development of Novel Derivatization Agents for Enhanced Analytical Detection

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a crucial strategy to improve the detection and quantification of target analytes. For phenolic compounds like this compound, which can exhibit low ionization efficiency in mass spectrometry or lack a strong chromophore for UV detection, derivatization can significantly enhance analytical performance. researchgate.net

Research has focused on developing novel derivatization agents that react with the hydroxyl and/or carboxylic acid groups of phenolic acids to attach a tag that improves detectability. This tag might be a fluorophore for fluorescence detection or a group that enhances ionization for mass spectrometry.

One area of development involves creating reagents that improve sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS). Many phenolic compounds are not strong acids and thus show low ionization efficiency in the commonly used electrospray ionization (ESI) negative ion mode. researchgate.net Chemical derivatization can overcome this limitation.

A notable example is the development of 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) as a derivatization reagent for phenolic compounds. researchgate.netup.ac.za DMISC reacts with the phenolic hydroxyl group to form dimethylimidazolesulfonyl (DMIS) derivatives. These derivatives exhibit excellent chromatographic properties and produce intense positive ions ([M+H]⁺) in LC-ESI-MS, significantly improving the mass spectrometric response and lowering detection limits compared to underivatized phenols. researchgate.netup.ac.za This method has been successfully applied to a variety of environmentally relevant phenols. researchgate.net

Another approach involves reagents designed to improve detection in both LC-MS/MS and GC-MS. For instance, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) has been shown to be a highly effective agent for derivatizing compounds with aromatic hydroxyl groups. tandfonline.com The reaction creates a derivative that is markedly more sensitive in LC-ESI-MS/MS analysis. tandfonline.com For GC analysis, derivatization methods often aim to mask the polar hydroxyl and carboxyl groups to make the analyte more volatile and thermally stable. libretexts.org This includes traditional methods like silylation and acylation, as well as the development of new agents like chloroformates that offer rapid and high-yield reactions. libretexts.org

The development of these novel agents is driven by the need for more sensitive and specific analytical methods for a wide range of compounds, including halogenated phenolic acids like this compound.

Derivatization AgentTarget Functional GroupAnalytical TechniqueEnhancement Achieved
1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)Phenolic HydroxylLC-ESI-MS/MSImproved ionization efficiency in positive ion mode. researchgate.netup.ac.za
N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B)Aromatic HydroxylLC-ESI-MS/MSMarkedly increased signal intensity and sensitivity. tandfonline.com
Chloroformates (e.g., Butyl Chloroformate)Phenolic HydroxylGC-MSImproved volatility and chromatographic behavior. libretexts.org
2-Chloro-4,4,5,5-tetramethyldioxaphospholaneHydroxyl, Carboxyl³¹P NMR SpectroscopyEnables detection and quantification via ³¹P NMR. rdd.edu.iq

Computational Chemistry and Theoretical Investigations of 4 Fluoro 3 Hydroxybenzoic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its various possible conformations.

For 4-Fluoro-3-hydroxybenzoic acid, the molecular structure is defined by the geometry of the benzene (B151609) ring and the spatial orientation of its three substituents: a fluorine atom, a hydroxyl group, and a carboxylic acid group. DFT calculations are employed to optimize the molecular geometry by finding the lowest energy arrangement of the atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The presence of the hydroxyl and carboxylic acid groups allows for the possibility of intramolecular hydrogen bonding, which significantly influences the molecule's preferred conformation. Theoretical calculations can determine the relative energies of different conformers, such as those with the carboxylic acid's hydroxyl group oriented towards or away from the adjacent hydroxyl group on the ring. Studies on related hydroxybenzoic acids have shown that the conformation where the carboxylic acid group is planar with the benzene ring is typically the most stable due to resonance stabilization. chemicalbook.com The fluorine substituent introduces electronic effects that can subtly alter the geometry and charge distribution of the ring.

Quantum chemical calculations also provide other key electronic properties. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups are expected to be the most electron-rich sites, making them key locations for electrophilic attack and hydrogen bonding.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight156.11 g/mol chemscene.comnih.gov
Topological Polar Surface Area (TPSA)57.53 Ų chemscene.com
Predicted LogP (XlogP)1.6 uni.lu
Hydrogen Bond Donors2 chemscene.com
Hydrogen Bond Acceptors3 chemscene.com
Rotatable Bonds1 chemscene.com

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule, typically a protein (receptor).

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor's active site. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. For this compound, the carboxylic acid and hydroxyl groups are key features for forming interactions. Docking studies on similar hydroxybenzoic acid derivatives have shown that the carboxylate group often forms strong electrostatic interactions and hydrogen bonds with positively charged (e.g., Arginine) or polar (e.g., Tyrosine) amino acid residues in the active site. nih.gov The hydroxyl group can also act as a crucial hydrogen bond donor or acceptor. nih.gov

For instance, in studies of 2-hydroxybenzoic acid derivatives as inhibitors of the enzyme SIRT5, molecular docking revealed that the carboxylate group forms a bidentate salt bridge with an Arginine residue (Arg105) and a hydrogen bond with a Tyrosine residue (Tyr102), while the adjacent hydroxyl group forms a hydrogen bond with a Valine (Val221). nih.gov Similar interactions would be anticipated for this compound in analogous protein targets.

Following docking, molecular dynamics simulations can be used to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the dynamic behavior of the system. This can confirm the stability of key hydrogen bonds and other interactions, revealing how the protein and ligand adapt to each other.

Table 2: Potential Interactions of this compound in a Protein Active Site (Hypothetical)

Functional GroupType of InteractionPotential Interacting Amino Acid Residues
Carboxylic Acid (-COOH)Hydrogen Bond, Salt BridgeArginine, Lysine, Serine, Tyrosine
Hydroxyl (-OH)Hydrogen BondAspartate, Glutamate, Valine, Histidine
Fluorine (-F)Weak Hydrogen Bond, Halogen BondGlycine, Alanine
Benzene Ringπ-π Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides tools to predict the chemical reactivity of a molecule and explore potential reaction pathways. Frontier Molecular Orbital (FMO) theory is a key concept used for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the ability of a molecule to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Theoretical studies on similar aromatic compounds, like 4-fluoro-4-hydroxybenzophenone, have used DFT calculations to determine these energy levels and predict reactivity. scispace.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack.

These calculations can also be used to model reaction mechanisms. For example, when this compound is used as a starting material in a synthesis, computational methods can model the transition states and intermediates of the reaction. chemicalbook.com This allows for the prediction of the most likely reaction pathway and can help in optimizing reaction conditions. The calculated charge distribution from MEP maps also helps predict sites of reactivity, corroborating the FMO analysis.

Structure-Property Relationship Modeling through Computational Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational approaches that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. researchgate.net These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally observed properties.

For this compound, various molecular descriptors can be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometric descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

These descriptors can be used to build QSPR models to predict properties like melting point, solubility, and logP. For instance, properties like the predicted LogP (a measure of lipophilicity) and Topological Polar Surface Area (TPSA) are readily available from computational databases and are derived from such models. chemscene.comuni.lu

Similarly, QSAR models can predict biological activities. If this compound were part of a series of compounds tested for a specific biological effect (e.g., enzyme inhibition), a QSAR model could be developed to understand which structural features are most important for activity. Studies on related salicylic (B10762653) acid derivatives have successfully used 3D-QSAR models to correlate structural features with HIV-1 integrase inhibitory activity, highlighting the importance of the spatial arrangement of functional groups for biological function. nih.gov Such models are crucial in medicinal chemistry for designing new compounds with enhanced potency and improved properties.

Applications in Advanced Materials Science and Agrochemical Research

Integration into Polymer and Resin Systems for Enhanced Material Properties

The incorporation of fluorinated monomers into polymer structures is a well-established strategy for enhancing material properties. While specific research focusing exclusively on the integration of 4-fluoro-3-hydroxybenzoic acid into polymers is not extensively detailed in publicly available literature, the potential of its structural analogue, methyl 4-fluoro-3-hydroxybenzoate, has been noted for developing advanced polymers with improved thermal and mechanical properties. chemimpex.com The presence of the fluorine atom can impart desirable characteristics such as increased thermal stability, chemical resistance, and hydrophobicity. Similarly, the related isomer, 3-fluoro-4-hydroxybenzoic acid, is known to be incorporated into polymers and resins to improve these same characteristics, which are essential for high-performance materials. chemimpex.com

The general principle involves using the bifunctional nature of the molecule—the carboxylic acid and hydroxyl groups—to participate in polycondensation reactions, forming polyester (B1180765) chains. The fluorine atom attached to the benzene (B151609) ring enhances the polymer's stability without significantly altering the main chain chemistry.

Development of Specialty Chemicals and Intermediates for Industrial Applications

This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. guidechem.com Its structure is a valuable scaffold for producing more complex molecules for industries ranging from pharmaceuticals to dyes and pigments. guidechem.com

Detailed research has demonstrated its role as a starting material for synthesizing potent enzyme inhibitors. Specifically, it has been used to create a series of inhibitors for β-arylsulfotransferase IV (β-AST-IV) through reaction with other chemical intermediates. chemicalbook.comsigmaaldrich.com

Examples of Synthesized Specialty Chemicals:

Resulting Compound Reactants
6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine This compound, HBTU, and 6-((2-ammonium trifluroacetate)ethylamino)purine chemicalbook.comsigmaaldrich.com
6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine This compound, HBTU, and 6-((12-ammonium trifluroacetate)dodecylamino)purine chemicalbook.comsigmaaldrich.com
2-chloro-6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine This compound, HBTU, and 2-chloro-6-((12-ammonium trifluroacetate)dodecylamino)purine chemicalbook.com
12-N-boc-1-N-(4-fluoro-3-hydroxybenzoyl)diaminododecane This compound, HBTU, and N-boc-1,12-diaminododecane chemicalbook.com

HBTU: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526)

These syntheses highlight the utility of this compound as a foundational component for building molecules with specific biological activities for research and industrial purposes. chemimpex.com

Research in Liquid Crystal Development with this compound Core Structures

One of the most significant areas of research for this compound in materials science is its use as a central core structure in the synthesis of bent-core liquid crystals. The substitution of a fluorine atom on the 3-hydroxybenzoic acid core has been shown to tune the mesomorphic (liquid crystalline) properties of these materials.

Research has focused on synthesizing series of bent-core compounds where the this compound unit serves as the central, bent part of the molecule. The physical properties of these materials are then analyzed to understand the relationship between molecular structure and the type of liquid crystal phase exhibited. The introduction of the lateral fluorine substituent has an important influence on the type of mesophase that forms.

These studies demonstrate that the specific placement of the fluoro group on the benzoic acid core is a critical design element for creating new liquid crystal materials with predictable and potentially useful electro-optical properties.

Role in Agricultural Chemical Formulations (e.g., Herbicides, Fungicides)

This compound and its derivatives are recognized as important intermediates in the agrochemical industry. guidechem.com The compound serves as a precursor in the formulation of active ingredients for crop protection products, including herbicides and fungicides. chemimpex.comchemimpex.com The unique fluorine substitution can enhance the biological activity of the final molecule. chemimpex.com

While specific, commercially available agrochemicals derived directly from this compound are not widely documented in public sources, its role as a building block is noted. google.com The development of more effective crop protection solutions often relies on synthesizing novel compounds, and fluorinated intermediates like this one are valuable for creating molecules with improved efficacy and targeted modes of action, contributing to enhanced crop protection and yield. chemimpex.comchemimpex.com

Q & A

Q. What role does fluorine substitution play in altering the electronic properties of 3-hydroxybenzoic acid derivatives?

  • Mechanistic Insight :
  • Fluorine’s -I effect increases acidity of the -COOH group (pKa reduction by ~0.5 units vs. non-fluorinated analogs).
  • Hammett substituent constants (σm_m = 0.34) predict enhanced electrophilicity for nucleophilic aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-hydroxybenzoic acid
Reactant of Route 2
4-Fluoro-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.